

The Discovery of Neptunium: A Technical Account of the First Transuranic Element

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Compound of Interest

Compound Name: **Neptunium**

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Abstract: In 1940, the synthesis and identification of the first transuranic element, atomic number 93, was achieved at the Berkeley Radiation Laboratory. This document provides a detailed technical account of the pivotal experiments conducted by Edwin McMillan and Philip Abelson. It outlines the bombardment of uranium-238 with neutrons, the novel chemical separation techniques based on oxidation-reduction cycles that proved crucial for identification, and the quantitative measurements that confirmed the existence of **neptunium**. This guide is intended for researchers and scientists, offering a granular look at the experimental protocols and data that heralded a new era in nuclear science.

Introduction

Prior to 1940, uranium (element 92) was the heaviest known element. Early experiments by Enrico Fermi's group in the mid-1930s involving neutron bombardment of uranium produced beta activities that were initially misinterpreted as transuranic elements.^{[1][2]} It was later understood that these were products of nuclear fission, a phenomenon confirmed in 1939.

Working at the University of California, Berkeley, Edwin McMillan observed a new radioactive substance with a 2.3-day half-life in irradiated uranium samples that, unlike fission products, did not recoil with significant force from the target.^{[1][3]} This suggested it was not a fission fragment but rather a product of neutron capture by uranium. In the spring of 1940, chemist Philip Abelson joined McMillan and applied his expertise to the chemical challenge of isolating and identifying this new substance.^[4] Their collaboration led to the conclusive discovery of

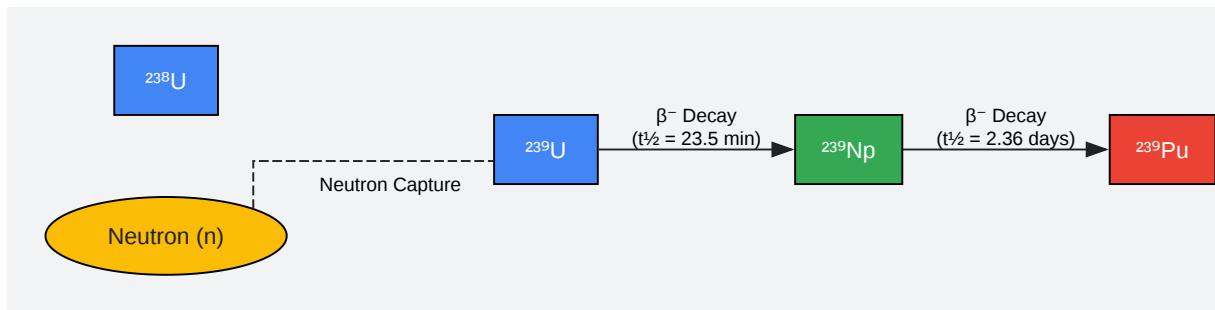
element 93, which they later named **Neptunium** (Np), after the planet Neptune, the next planet beyond Uranus in our solar system.[5]

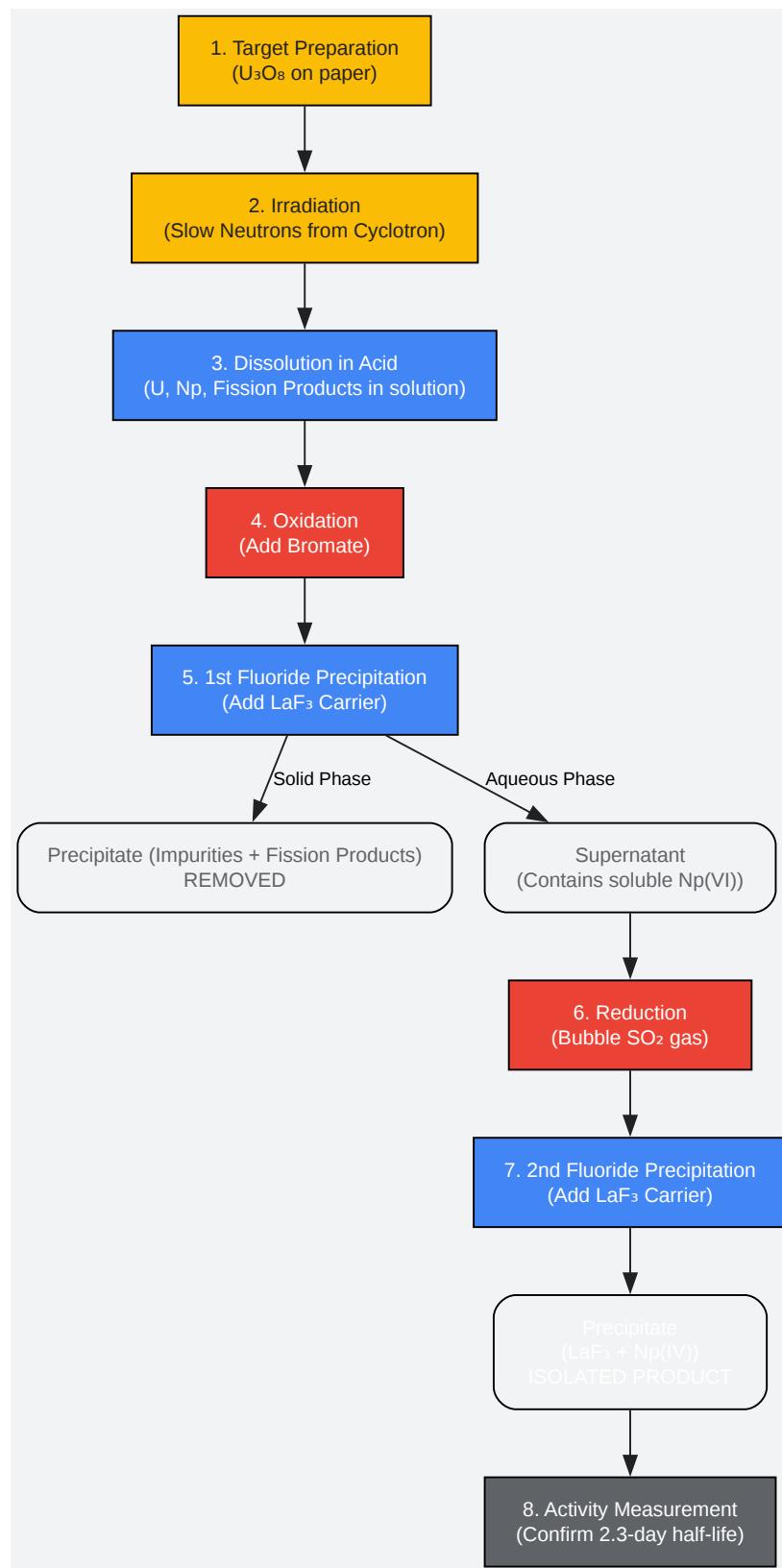
Nuclear Synthesis and Decay Pathway

The production of **Neptunium-239** (^{239}Np) was initiated by the bombardment of a Uranium-238 (^{238}U) target with slow neutrons produced by the 37-inch and 60-inch cyclotrons at the Berkeley Radiation Laboratory.[2][6][7] The process begins with neutron capture, forming the unstable isotope ^{239}U , which subsequently undergoes beta decay to produce ^{239}Np . This isotope of **neptunium** is itself radioactive, decaying via beta emission to Plutonium-239 (^{239}Pu).

The sequential nuclear reactions are as follows:

- Neutron Capture: $^{238}\text{U} + \text{n} \rightarrow ^{239}\text{U} + \gamma$
- First Beta Decay: $^{239}\text{U} \rightarrow ^{239}\text{Np} + \beta^- + \bar{\nu}_e$ ($t^{1/2} = 23.5$ minutes)
- Second Beta Decay: $^{239}\text{Np} \rightarrow ^{239}\text{Pu} + \beta^- + \bar{\nu}_e$ ($t^{1/2} = 2.356$ days)



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